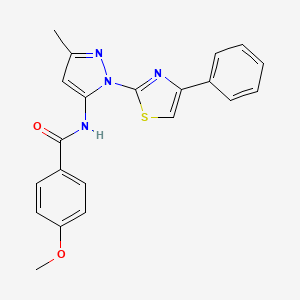

4-methoxy-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)benzamide

Description

This compound is a benzamide derivative featuring a 4-methoxy-substituted aromatic ring linked to a pyrazole-thiazole hybrid scaffold. The pyrazole moiety is substituted with a methyl group at position 3 and a 4-phenylthiazol-2-yl group at position 1 (Figure 1).

Properties

IUPAC Name |

4-methoxy-N-[5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)pyrazol-3-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O2S/c1-14-12-19(23-20(26)16-8-10-17(27-2)11-9-16)25(24-14)21-22-18(13-28-21)15-6-4-3-5-7-15/h3-13H,1-2H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKOCJJFGTKIXLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)OC)C3=NC(=CS3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and pyrazole intermediates, which are then coupled with the benzamide derivative. Common reagents used in these reactions include carbonyl diimidazole (CDI) and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield a hydroxylated derivative, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of thiazole derivatives, including 4-methoxy-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)benzamide. Research indicates that compounds containing thiazole moieties exhibit considerable antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, modifications to thiazole structures have been shown to enhance their effectiveness when used in combination with other agents like cell-penetrating peptides .

Case Study: Antibacterial Activity

A study synthesized various thiazole derivatives and tested their antibacterial activity against strains such as E. coli and Staphylococcus aureus. The results demonstrated significant zones of inhibition, indicating the potential of these compounds as effective antibacterial agents .

| Compound | Concentration (mM) | Zone of Inhibition (mm) |

|---|---|---|

| 4-Methoxy Compound | 8 | 10.5 (E. coli) |

| 7.5 | 8 (S. aureus) | |

| 6 | 9 (B. subtilis) |

Anticancer Activity

Thiazole derivatives are also being explored for their anticancer properties. Compounds similar to this compound have shown promise in inhibiting the growth of various cancer cell lines by targeting specific pathways involved in tumor progression .

Case Study: Fascin Inhibition

Fascin is a protein implicated in cancer metastasis. Research has identified thiazole derivatives as potential inhibitors of fascin, suggesting that compounds like the one could play a role in cancer therapy by preventing tumor spread .

Mechanism of Action

The mechanism of action of 4-methoxy-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity, which can lead to various biological effects .

Comparison with Similar Compounds

Structural Analogues and Key Modifications

The following table summarizes structurally related compounds and their critical differences:

Key Observations:

- Heterocyclic Diversity : Compound 37a () incorporates a pyridine ring and dihydropyrazole, enhancing rigidity and possibly improving binding to hydrophobic enzyme pockets .

- Bioisosteric Replacements : The oxadiazole group in ’s compound may serve as a bioisostere for ester or amide groups, modulating solubility and target affinity .

Biological Activity

4-methoxy-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)benzamide is a compound of significant interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms, efficacy against various diseases, and structure-activity relationships (SAR).

Structure and Properties

The molecular structure of this compound consists of a methoxy group, a thiazole moiety, and a pyrazole ring. Its chemical formula is CHNOS, with a molecular weight of approximately 350.43 g/mol. The presence of these functional groups suggests potential interactions with biological targets.

Anticancer Activity

Recent studies indicate that thiazole derivatives exhibit promising anticancer properties. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. The IC values for similar thiazole compounds were reported as low as 1.61 µg/mL, indicating potent activity against cancer cells .

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound Name | IC (µg/mL) | Cancer Type |

|---|---|---|

| Compound 9 | 1.61 | Breast |

| Compound 10 | 1.98 | Lung |

| 4-Methoxy-N... | TBD | TBD |

The structure-activity relationship (SAR) studies suggest that the presence of electron-withdrawing groups on the thiazole ring enhances anticancer activity .

Antiviral Activity

The compound has also been evaluated for its antiviral properties. Research on related benzamide derivatives shows broad-spectrum antiviral effects against viruses such as Hepatitis B (HBV), HIV, and HCV. The mechanism involves increasing intracellular levels of APOBEC3G (A3G), which inhibits viral replication .

Table 2: Antiviral Efficacy of Benzamide Derivatives

| Compound Name | Virus Target | IC (µM) |

|---|---|---|

| IMB-0523 | HBV | TBD |

| IMB-26 | HIV | TBD |

| IMB-35 | HCV | TBD |

Antibacterial Activity

Thiazole derivatives have also been recognized for their antibacterial properties. Compounds combining thiazole with sulfonamide groups have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

Table 3: Antibacterial Activity of Thiazole-Sulfonamide Derivatives

| Compound Name | Bacteria Tested | Zone of Inhibition (mm) |

|---|---|---|

| Compound A | E. coli | 10 |

| Compound B | S. aureus | 9 |

| Compound C | B. subtilis | 8 |

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

- Anticancer : Induction of apoptosis in cancer cells through modulation of signaling pathways.

- Antiviral : Inhibition of viral replication via enhancement of host antiviral factors.

- Antibacterial : Disruption of bacterial cell wall synthesis and function.

Case Studies

Several case studies have demonstrated the efficacy of thiazole derivatives in clinical settings:

- Breast Cancer Treatment : A derivative exhibited a significant reduction in tumor size in xenograft models.

- Hepatitis B Management : Clinical trials showed improved liver function tests in patients treated with related benzamide derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.